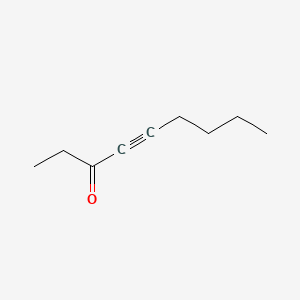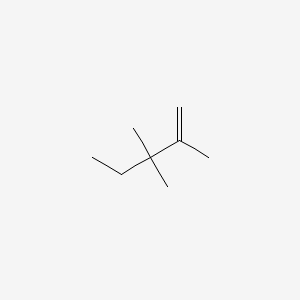
2,3,3-Trimethyl-1-pentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3-Trimethyl-1-pentene is an organic compound with the molecular formula C8H16 It is a branched alkene with a double bond located at the first carbon atomIt is a colorless liquid with a characteristic odor and is used in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3,3-Trimethyl-1-pentene can be synthesized through several methods. One common method involves the dehydration of 2,3,3-trimethyl-2-pentanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under elevated temperatures to facilitate the removal of water and formation of the double bond .
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct during the cracking of hydrocarbons. The process involves the thermal decomposition of larger hydrocarbon molecules into smaller ones, including alkenes like this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3-Trimethyl-1-pentene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions and reagents used.
Reduction: Hydrogenation of this compound can yield 2,3,3-trimethylpentane.
Substitution: It can participate in halogenation reactions where halogens like chlorine or bromine add across the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of 2,3,3-trimethylpentane.
Substitution: Formation of halogenated alkanes.
Applications De Recherche Scientifique
2,3,3-Trimethyl-1-pentene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It can be used in studies involving the metabolism of alkenes.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3,3-Trimethyl-1-pentene involves its reactivity due to the presence of the double bond. This double bond allows it to participate in addition reactions, where reagents add across the double bond, altering the molecular structure. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,4-Trimethyl-1-pentene
- 2,3,4-Trimethyl-1-pentene
- 3,3,4-Trimethyl-2-pentanol
Uniqueness
2,3,3-Trimethyl-1-pentene is unique due to its specific branching and the position of the double bond. This structure influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
560-23-6 |
|---|---|
Formule moléculaire |
C8H16 |
Poids moléculaire |
112.21 g/mol |
Nom IUPAC |
2,3,3-trimethylpent-1-ene |
InChI |
InChI=1S/C8H16/c1-6-8(4,5)7(2)3/h2,6H2,1,3-5H3 |
Clé InChI |
TUSBCMPNIOJUBX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Dimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14754181.png)
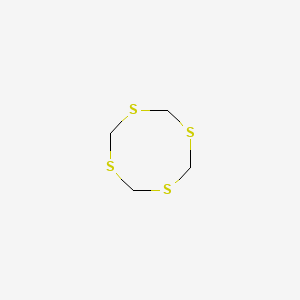
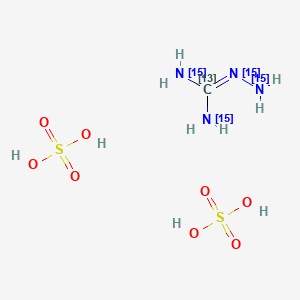

![Benzoic acid, 4-chloro-2-[(3-methoxyphenyl)amino]-](/img/structure/B14754204.png)
![[1,2]oxazolo[4,5-g][1,2]benzoxazole](/img/structure/B14754211.png)
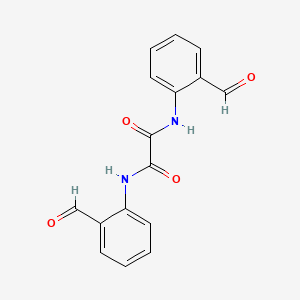
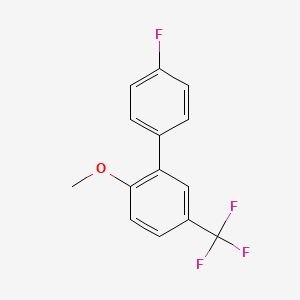
![1H-Naphtho[2,3-e]perimidine-2,8,13(3H)-trione](/img/structure/B14754226.png)
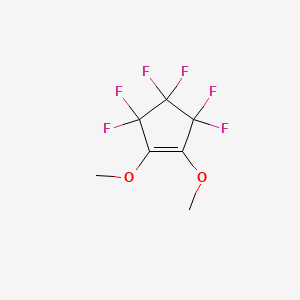
![5,10-Diphenylindeno[2,1-a]indene](/img/structure/B14754240.png)
![5-[(4-Fluorophenyl)(hydroxy)methyl]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14754248.png)
